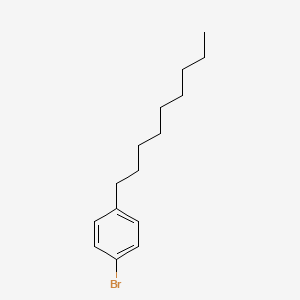

1-Bromo-4-nonylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-nonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCWOFRWEVUMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504086 | |

| Record name | 1-Bromo-4-nonylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-94-0 | |

| Record name | 1-Bromo-4-nonylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51554-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-nonylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-nonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-nonylbenzene (CAS: 51554-94-0): Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 1-Bromo-4-nonylbenzene. It details its chemical identity, physicochemical properties, plausible synthetic routes, core reactivity, and applications, with an emphasis on the scientific rationale behind its use.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic halide characterized by a benzene ring substituted with a bromine atom and a nonyl group at the para position. This structure, featuring a reactive aryl bromide and a lipophilic alkyl chain, makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 51554-94-0 | [1][2][3][4] |

| Molecular Formula | C15H23Br | [1][2][3] |

| Molecular Weight | 283.25 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Nonylbromobenzene, 1-bromo-4-n-nonylbenzene, 4-nonylphenyl bromide | [1][4] |

| SMILES | CCCCCCCCCC1=CC=C(Br)C=C1 | [1][3] |

| InChIKey | LVCWOFRWEVUMNY-UHFFFAOYSA-N |[1][3] |

The physical properties of this compound are dictated by its molecular structure. The long nonyl chain contributes to a higher boiling point due to increased van der Waals forces and imparts significant nonpolar character, influencing its solubility.

Table 2: Physicochemical Properties

| Property | Value | Rationale and Experimental Context |

|---|---|---|

| Appearance | Clear, colorless to pale yellow liquid | The color may depend on purity; trace impurities or degradation from light exposure can cause yellowing.[5] |

| Boiling Point | 190°C at 1 mmHg | The reduced pressure boiling point is cited as the compound would likely decompose at its theoretical atmospheric boiling point.[4] |

| Refractive Index | 1.5090 - 1.5130 at 20°C | This value is useful for rapid, non-destructive purity assessment of liquid samples.[5] |

| Solubility | Insoluble in water; soluble in common organic solvents | The hydrophobic nonyl chain and aromatic ring dominate its properties, making it highly soluble in solvents like THF, diethyl ether, and toluene. |

Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and alkyl protons. The para-substituted aromatic protons will appear as two distinct doublets in the 6.8-7.5 ppm range, each integrating to 2H. The nonyl chain will exhibit a triplet for the terminal methyl group (~0.9 ppm), a triplet for the benzylic methylene group (~2.6 ppm), and a complex multiplet for the remaining methylene groups in the aliphatic region.

-

¹³C NMR: The carbon NMR will show four signals in the aromatic region (120-145 ppm) due to the molecule's symmetry and six distinct signals in the aliphatic region for the nonyl chain. The carbon atom bonded to bromine will be found around 120 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons. A strong C=C stretching absorption for the aromatic ring will be visible around 1475-1600 cm⁻¹. The C-Br stretching frequency typically appears in the 500-650 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom.[6] The base peak would likely result from benzylic cleavage, leading to the loss of a C8H17 radical. Predicted adducts in mass spectrometry include [M+H]⁺ at m/z 283.10558 and [M+Na]⁺ at m/z 305.08752.[6]

Synthesis and Purification Workflow

A robust and common method for synthesizing 4-alkybromobenzenes is a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach offers high regioselectivity for the para product due to the steric bulk of the acyl group.

Step-by-Step Synthesis Protocol

Part A: Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Bromobenzene (1.0 equivalent) is added to the suspension. The mixture is cooled to 0°C in an ice bath.

-

Acylation: Nonanoyl chloride (1.1 equivalents) dissolved in dry DCM is added dropwise via the dropping funnel over 30 minutes. The choice of the acyl chloride determines the length of the alkyl chain.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by slowly pouring it over crushed ice and concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 4-bromo-1-nonanoylbenzene intermediate.

Part B: Clemmensen Reduction

-

Setup: The crude ketone from Part A is dissolved in toluene in a round-bottom flask. Zinc amalgam (Zn(Hg), ~4-5 equivalents) is added, followed by concentrated hydrochloric acid.

-

Reaction: The mixture is heated to reflux with vigorous stirring for 6-12 hours. The reduction of the ketone to a methylene group is driven by the acidic conditions and the zinc amalgam.

-

Workup: After cooling, the organic layer is decanted. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) to yield pure this compound.

Caption: Proposed two-step synthesis of this compound.

Core Reactivity and Key Applications

The primary utility of this compound stems from the reactivity of the carbon-bromine bond, making it an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating C-C, C-N, and C-O bonds. The nonyl group provides solubility in organic media and can be used to tune the physical properties (e.g., liquid crystalline phase, solubility) of the final products.

Key Applications:

-

Liquid Crystals: Aryl bromides with long alkyl chains are common precursors for liquid crystal monomers.[7] The rigid aromatic core and the flexible alkyl chain are essential structural features for inducing mesophases.

-

Pharmaceutical Synthesis: The 4-nonylphenyl moiety can be incorporated into larger molecules as a lipophilic group to enhance membrane permeability or target specific receptors. Aryl halides are pivotal intermediates in the synthesis of complex drug molecules.[7][8]

-

Organic Electronics: This compound can serve as a building block for organic semiconductors and other materials used in applications like OLEDs.[8] The ability to form new C-C bonds via cross-coupling allows for the construction of extended π-conjugated systems.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid, a cornerstone reaction in medicinal chemistry and materials science.

-

Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Degassing is critical to prevent oxidation of the palladium catalyst.

-

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100°C for 4-16 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the resulting biaryl product by column chromatography.

Caption: Application of this compound in Suzuki cross-coupling.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Source |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | [4] |

| Eye Irritation | H319: Causes serious eye irritation |[4] |

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat to prevent skin exposure.[9][10]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[11]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The compound may be light-sensitive, so storage in an amber bottle is recommended.[9]

Conclusion

This compound is a versatile and valuable chemical intermediate. Its bifunctional nature, combining a reactive aryl bromide handle with a substantial lipophilic alkyl chain, makes it a strategic choice for synthesizing complex molecules. Its primary utility lies in metal-catalyzed cross-coupling reactions, enabling the construction of advanced materials such as liquid crystals, organic electronics, and complex pharmaceutical targets. A thorough understanding of its properties, synthetic pathways, and safety protocols is crucial for its effective and safe application in research and development.

References

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C15H23Br). Retrieved from [Link]

-

Xalting. (n.d.). Understanding the Properties and Applications of 1-Bromo-4-pentylbenzene. Retrieved from [Link]

-

Xalting. (2026). Advanced Synthesis with 1-Bromo-4-pentylbenzene: A Guide for Researchers. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-n-nonylbenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1-Bromo-4-n-nonylbenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. PubChemLite - this compound (C15H23Br) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to 1-Bromo-4-nonylbenzene: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 1-Bromo-4-nonylbenzene, a versatile aryl halide intermediate. Tailored for researchers, chemists, and professionals in drug development and materials science, this document covers its fundamental physicochemical properties, detailed synthetic and reaction protocols, and its role in advanced chemical synthesis, all grounded in established scientific principles.

Core Molecular Profile

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a nonyl group at the para position. This structure makes it an ideal substrate for a variety of organometallic cross-coupling reactions, where the carbon-bromine bond serves as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.

Physicochemical and Structural Data

A comprehensive summary of the key identifiers and properties for this compound is presented below. This data is essential for reaction planning, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃Br | [1][2][3][4] |

| Molecular Weight | 283.25 g/mol | [2][3][5][6] |

| CAS Number | 51554-94-0 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Nonylbromobenzene, 1-Bromo-4-n-nonylbenzene | [2][7] |

| Boiling Point | 190 °C at 1 mmHg | [2][7] |

| SMILES String | CCCCCCCCCC1=CC=C(Br)C=C1 | [1][4][8] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved via a two-step process involving Friedel-Crafts acylation of bromobenzene followed by Clemmensen or Wolff-Kishner reduction of the resulting ketone. This classic route offers high yields and regioselectivity, making it a trustworthy method for laboratory and pilot-scale production.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthetic pathway from bromobenzene to this compound.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

PART A: Friedel-Crafts Acylation

-

Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

-

Solvent & Reagent: Add dry toluene (200 mL) to the flask and cool the slurry to 0 °C using an ice bath. Add bromobenzene (1.0 eq) to the cooled slurry.

-

Addition: Slowly add nonanoyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes. The causality here is critical: slow addition prevents an uncontrolled exotherm which could lead to side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl (50 mL). This hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with toluene. Combine the organic extracts.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)nonan-1-one, which can be used in the next step without further purification.

PART B: Clemmensen Reduction

-

Amalgam Preparation: Prepare zinc amalgam (Zn(Hg)) by adding zinc dust (3.0 eq) to a solution of mercuric chloride (HgCl₂, 0.1 eq) in water and stirring for 10 minutes. Decant the aqueous solution.

-

Reaction Setup: To the flask containing the crude ketone from Part A, add the prepared zinc amalgam, concentrated hydrochloric acid (100 mL), and ethanol (50 mL).

-

Reflux: Heat the mixture to reflux with vigorous stirring for 8-12 hours. The reduction of the ketone to an alkane is driven by the acidic conditions and the low-valent metal surface.

-

Workup: After cooling, decant the reaction mixture from the remaining zinc amalgam. Extract the mixture with diethyl ether (3 x 100 mL).

-

Purification: Wash the combined ether extracts with water and then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Final Purification: Purify the crude product by vacuum distillation (e.g., 190 °C at 1 mmHg) to obtain pure this compound.[2]

Application in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming biaryl structures, which are common motifs in pharmaceuticals and liquid crystals.[9][10]

Suzuki-Miyaura Catalytic Cycle

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to form the product and regenerate the catalyst.[9][10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

-

Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

-

Catalyst: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). The choice of catalyst and ligand is crucial for reaction efficiency.

-

Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio, 10 mL). Degassing is essential to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the mixture at 80-100 °C under a nitrogen or argon atmosphere for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the 4-nonyl-1,1'-biphenyl product.

Analytical Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region (approx. 7.2-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will show a triplet for the benzylic CH₂ group (approx. 2.6 ppm), a series of multiplets for the internal methylene (CH₂) groups of the nonyl chain (approx. 1.2-1.6 ppm), and a terminal methyl (CH₃) triplet (approx. 0.9 ppm).

-

¹³C NMR: The aromatic region should display four signals, two for the substituted carbons and two for the unsubstituted carbons. The nonyl chain will produce a series of distinct signals in the aliphatic region.

Safety and Handling

As with related aryl halides, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and reliable synthetic routes. Its utility, particularly in palladium-catalyzed cross-coupling reactions, makes it a key building block for the synthesis of complex organic molecules relevant to the pharmaceutical, agrochemical, and materials science industries. The protocols and data provided in this guide offer a robust framework for its effective use in research and development.

References

-

Matrix Fine Chemicals. This compound | CAS 51554-94-0. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Choudary, B. M., et al. (2014). The Suzuki Reaction. Lab Report, University of California, Berkeley. [Link]

-

NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

El-Ghandour, A. H., et al. (2017). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene with arylboronic acid 6a-e. ResearchGate. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. 1-Bromo-4-n-nonylbenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. labsolu.ca [labsolu.ca]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

1-Bromo-4-nonylbenzene synthesis route from nonylbenzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-nonylbenzene from Nonylbenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of this compound from nonylbenzene. The primary synthetic route detailed is the electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reliable protocol. The guide elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines essential safety procedures, and describes methods for the characterization and purification of the final product. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural instructions.

Introduction and Strategic Overview

This compound is a valuable intermediate in organic synthesis, particularly in the development of liquid crystals, pharmaceuticals, and other functional materials.[1] The presence of the long nonyl chain imparts specific lipophilic properties, while the bromo-substituted aromatic ring provides a reactive handle for further functionalization, typically through cross-coupling reactions.

The synthesis from nonylbenzene is a classic example of electrophilic aromatic substitution (EAS).[2] The core challenge lies in achieving high regioselectivity for the para-substituted product over the ortho-isomer and preventing polysubstitution. The nonyl group, being an alkyl substituent, is an ortho-, para-directing group that weakly activates the benzene ring towards electrophilic attack.[3] This guide focuses on a well-established method using molecular bromine (Br₂) with a Lewis acid catalyst, typically iron(III) bromide (FeBr₃), to achieve this transformation efficiently.

Mechanistic Insights: The "Why" of the Reaction

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The bromination of nonylbenzene proceeds via a well-documented two-step electrophilic aromatic substitution pathway.[3][4]

Step 1: Generation of the Electrophile Molecular bromine (Br₂) itself is not sufficiently electrophilic to attack the stable aromatic ring of nonylbenzene.[5] A Lewis acid catalyst, such as FeBr₃, is required to polarize the Br-Br bond, creating a highly reactive bromonium ion-like species (Br⁺). The catalyst is often generated in situ from iron filings and a small amount of bromine.

FeBr₃ + Br₂ ⇌ Br⁺[FeBr₄]⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π system of the nonylbenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] This step is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[3]

The nonyl group directs the incoming electrophile to the ortho and para positions. Due to the significant steric hindrance imposed by the bulky nonyl chain, the attack at the para position is sterically favored, leading to this compound as the major product.[6]

Step 3: Re-aromatization In the final, fast step, a weak base (such as the [FeBr₄]⁻ complex) abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Visualizing the Mechanism

Caption: Reaction mechanism for the catalyzed bromination of nonylbenzene.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving bromine must be conducted in a certified chemical fume hood.[7]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Nonylbenzene | C₁₅H₂₄ | 204.35 | 20.44 g (24.0 mL) | 0.10 | Starting material |

| Bromine | Br₂ | 159.81 | 17.58 g (5.6 mL) | 0.11 | Extremely toxic and corrosive |

| Iron Filings | Fe | 55.85 | ~0.5 g | - | Catalyst precursor |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous solvent |

| 10% Sodium Bisulfite | NaHSO₃ | 104.06 | ~50 mL | - | For quenching excess bromine |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | For neutralization |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a gas outlet/scrubber (to trap HBr gas evolved during the reaction). Ensure all glassware is dry.

-

Charging the Reactor: In a chemical fume hood, charge the flask with nonylbenzene (20.44 g, 0.10 mol), anhydrous dichloromethane (60 mL), and iron filings (~0.5 g).

-

Preparation of Bromine Solution: In a separate flask, carefully dissolve bromine (17.58 g, 0.11 mol) in 40 mL of anhydrous dichloromethane. Load this solution into the dropping funnel.

-

Reaction Initiation: Cool the reaction flask to 0°C using an ice-water bath.

-

Bromine Addition: Add the bromine solution dropwise from the dropping funnel to the stirred nonylbenzene solution over approximately 60 minutes. The causality for this slow addition is to control the exothermic reaction and prevent a rapid temperature increase, which could lead to unwanted side reactions like polysubstitution. Maintain the internal temperature below 5°C.[8]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The disappearance of the red bromine color indicates the consumption of the reagent. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Quench the excess bromine by adding 10% aqueous sodium bisulfite solution dropwise until the reddish-brown color of bromine is no longer visible in the organic layer.[8]

-

Work-up: Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize acidic byproducts like HBr), and then with 50 mL of brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (dichloromethane) using a rotary evaporator.

-

Purification: The crude product is a pale yellow oil. Purify the oil by vacuum distillation. Collect the fraction boiling at approximately 190°C at 1 mmHg.[10] This step is crucial to separate the desired para-isomer from the minor ortho-isomer and any unreacted starting material.

Product Characterization

Confirming the structure and purity of the synthesized this compound is a critical, self-validating step of the protocol.

| Technique | Expected Results for this compound |

| ¹H NMR | Aromatic protons will appear as two doublets (an AA'BB' system) around δ 7.0-7.5 ppm. The nonyl chain will show a triplet for the benzylic CH₂ group around δ 2.6 ppm, a series of multiplets for the internal CH₂ groups between δ 1.2-1.6 ppm, and a triplet for the terminal CH₃ group around δ 0.9 ppm. |

| ¹³C NMR | Expect ~9 distinct signals. Aromatic carbons will appear in the δ 120-145 ppm region. The carbon attached to bromine (C-Br) will be around δ 120 ppm. The nonyl chain carbons will appear in the upfield region (δ 14-36 ppm). |

| IR Spectroscopy | Characteristic peaks include: C-H stretching (aromatic) ~3050 cm⁻¹, C-H stretching (aliphatic) ~2850-2960 cm⁻¹, C=C stretching (aromatic ring) ~1480-1600 cm⁻¹, and a C-Br stretching band in the fingerprint region ~500-600 cm⁻¹.[11] |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a monobrominated compound. For C₁₅H₂₃Br, the M⁺ peak will be at m/z 282 and the M+2 peak at m/z 284.[12] |

Safety and Hazard Management

A rigorous adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

-

Bromine (Br₂): Extremely toxic, highly corrosive, and a strong oxidizing agent.[13] It can cause severe chemical burns upon skin contact and is fatal if inhaled. All handling must be performed in a well-ventilated chemical fume hood.[14] Personal Protective Equipment (PPE) must include chemical splash goggles, a face shield, a lab coat, and specialized gloves (e.g., fluorinated rubber or neoprene).[7] An emergency eyewash and shower must be accessible. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]

-

Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Iron(III) Bromide (FeBr₃): Corrosive and moisture-sensitive.

-

Hydrogen Bromide (HBr): A corrosive gas is evolved as a byproduct. The reaction must be vented to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the gas.

Conclusion

The synthesis of this compound from nonylbenzene via electrophilic aromatic substitution is a reliable and scalable process when conducted with a proper understanding of the underlying mechanism and strict adherence to safety protocols. The key to a successful outcome is the careful control of reaction conditions to maximize the yield of the desired para-isomer and a robust purification strategy, such as vacuum distillation, to achieve high purity. The characterization techniques outlined provide a clear pathway to validate the identity and quality of the final product, ensuring its suitability for subsequent applications in research and development.

References

-

Stelck, D. (n.d.). Bromination of Alkyl Benzene. Weebly. Retrieved from [Link]

- Lohse, O., et al. (2006). Improved process for side-chain bromination of alkyl-benzenes. Google Patents (EP1705168A1).

-

(n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. University of California, Santa Cruz. Retrieved from [Link]

- Lohse, O., et al. (2006). Improved process for side-chain bromination of alkyl-benzenes. Google Patents (EP1705168A1).

-

Centers for Disease Control and Prevention. (2018). Bromine. CDC. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(41), 7047-7050. Retrieved from [Link]

-

(n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. Retrieved from [Link]

-

Reck, I. M., et al. (2018). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science & Technology, 52(15), 8349-8358. Retrieved from [Link]

-

Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Archean Chemical Industries. (2022). SAFETY DATA SHEET: BROMINE. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Finney, J. A., et al. (2019). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-4-propylbenzene. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fiveable.me [fiveable.me]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]

- 10. labsolu.ca [labsolu.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PubChemLite - this compound (C15H23Br) [pubchemlite.lcsb.uni.lu]

- 13. carlroth.com [carlroth.com]

- 14. archeanchemicals.com [archeanchemicals.com]

- 15. Bromine | Chemical Emergencies | CDC [cdc.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-nonylbenzene

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-nonylbenzene, a key intermediate in various organic syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the target molecule. Beyond a mere presentation of data, this guide offers insights into the experimental methodologies, the rationale behind spectral patterns, and a thorough interpretation of the spectroscopic features, grounding the analysis in fundamental principles of chemical spectroscopy.

Introduction and Molecular Structure

This compound (CAS No: 51554-94-0, Molecular Formula: C₁₅H₂₃Br, Molecular Weight: 283.25 g/mol ) is a parasubstituted aromatic compound.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom and a nonyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of its molecular characteristics.

To facilitate a clear discussion of the NMR data, the following numbering scheme for the carbon and hydrogen atoms of this compound will be utilized throughout this guide.

Caption: Molecular Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

Data Interpretation: The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The para-substitution pattern of the benzene ring leads to a symmetrical appearance of the aromatic signals, which present as a classic AA'BB' system, often appearing as two distinct doublets.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.38 | Doublet | 2H | H-2, H-6 (ortho to Br) |

| ~7.00 | Doublet | 2H | H-3, H-5 (ortho to nonyl) |

| ~2.54 | Triplet | 2H | H-7 (benzylic) |

| ~1.57 | Multiplet | 2H | H-8 |

| ~1.27 | Multiplet | 12H | H-9 to H-14 |

| ~0.86 | Triplet | 3H | H-15 (terminal methyl) |

Note: The chemical shifts are predicted based on data from homologous 1-bromo-4-alkylbenzenes.[4][5][6]

The downfield shift of the aromatic protons H-2 and H-6 to approximately 7.38 ppm is due to the deshielding effect of the electronegative bromine atom. Conversely, the protons H-3 and H-5, being adjacent to the electron-donating alkyl group, are more shielded and appear upfield at around 7.00 ppm. The benzylic protons (H-7) are deshielded by the aromatic ring and appear as a triplet around 2.54 ppm. The remaining methylene protons of the nonyl chain appear as a broad multiplet in the range of 1.27-1.57 ppm, with the terminal methyl group (H-15) giving a characteristic triplet at approximately 0.86 ppm.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample. A proton-decoupled sequence is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~141.0 | C-4 (ipso-carbon to nonyl) |

| ~131.5 | C-3, C-5 |

| ~130.5 | C-2, C-6 |

| ~120.0 | C-1 (ipso-carbon to Br) |

| ~35.5 | C-7 (benzylic) |

| ~31.9 | C-13 |

| ~31.5 | C-8 |

| ~29.5 | C-10, C-11, C-12 |

| ~29.3 | C-9 |

| ~22.7 | C-14 |

| ~14.1 | C-15 (terminal methyl) |

Note: The chemical shifts are predicted based on data from homologous 1-bromo-4-alkylbenzenes and established principles of ¹³C NMR.[7][8]

In the aromatic region, the ipso-carbon attached to the bromine (C-1) is shielded due to the "heavy atom effect" and appears at a lower chemical shift (~120.0 ppm) than what would be expected based on electronegativity alone.[9] The other ipso-carbon (C-4) is found further downfield. The remaining aromatic carbons (C-2, C-3, C-5, C-6) appear in the typical range for substituted benzenes. The aliphatic carbons of the nonyl chain are observed in the upfield region, with the benzylic carbon (C-7) being the most deshielded of the alkyl chain carbons.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum of this compound, which is a liquid at room temperature, is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is then recorded over the mid-infrared range (4000-400 cm⁻¹).

Data Interpretation: The IR spectrum reveals the presence of specific functional groups and the substitution pattern of the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 2955-2850 | Aliphatic C-H stretch |

| ~1600, ~1475 | Aromatic C=C stretch |

| 860-790 | Para-disubstituted C-H out-of-plane bend |

| ~1070 | C-Br stretch |

The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the nonyl chain (below 3000 cm⁻¹). The aromatic C=C stretching vibrations typically appear as two bands around 1600 and 1475 cm⁻¹. A strong absorption band in the 860-790 cm⁻¹ region is highly diagnostic for a para-disubstituted benzene ring, arising from the out-of-plane C-H bending of the two adjacent hydrogens on the ring.[3][10][11] The C-Br stretching frequency is expected around 1070 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol: The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization source. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. The resulting positively charged ions are then accelerated, separated based on their mass-to-charge ratio (m/z), and detected.

Data Interpretation: The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

| m/z | Assignment | Significance |

| 282/284 | [M]⁺ | Molecular ion peak |

| 171/173 | [M - C₈H₁₇]⁺ | Loss of octyl radical (benzylic cleavage) |

| 203 | [M - Br]⁺ | Loss of bromine radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity at m/z 282 and 284.[12] This is due to the natural isotopic abundance of bromine, which exists as a roughly 1:1 mixture of ⁷⁹Br and ⁸¹Br.[13][14]

The fragmentation pattern is dominated by cleavages characteristic of alkylbenzenes. The most significant fragmentation is the benzylic cleavage, leading to the loss of an octyl radical (C₈H₁₇) to form a stable benzylic cation at m/z 171 and 173 (still containing the bromine). Another important fragmentation pathway is the loss of the bromine radical, resulting in a nonylbenzene cation at m/z 203. Rearrangement can also lead to the formation of the tropylium ion at m/z 91.[15]

Spectroscopic Analysis Workflow

The comprehensive spectroscopic characterization of this compound follows a logical workflow to ensure unambiguous identification and structural verification.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the substitution pattern of the benzene ring. The IR spectrum verifies the presence of the key functional groups and the para-disubstitution. Finally, the mass spectrum establishes the molecular weight and reveals characteristic fragmentation pathways, including the distinctive isotopic signature of the bromine atom. Together, these techniques offer a robust and self-validating system for the unequivocal identification and quality control of this important chemical compound.

References

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-ethylbenzene. Retrieved from [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-propylbenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-4-propylbenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Bromomethyl)-4-methylbenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H23Br). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.... Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]

-

YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

University of Washington. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Bromo-4-n-nonylbenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. fiveable.me [fiveable.me]

- 4. 4-Bromoethylbenzene(1585-07-5) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR [m.chemicalbook.com]

- 6. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Bromoethylbenzene(1585-07-5) 13C NMR spectrum [chemicalbook.com]

- 8. 1-Bromo-4-propylbenzene(588-93-2) 13C NMR [m.chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectra-analysis.com [spectra-analysis.com]

- 12. PubChemLite - this compound (C15H23Br) [pubchemlite.lcsb.uni.lu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Solubility of 1-Bromo-4-nonylbenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-nonylbenzene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the underlying physicochemical principles governing its solubility. We will examine the molecular structure, predict solubility in various organic solvents based on polarity and intermolecular forces, and provide a detailed, field-proven protocol for empirical solubility determination. This guide is structured to serve as a practical resource, enabling scientists to make informed decisions in experimental design, from reaction setup to purification and formulation.

Introduction: Understanding the Molecule

This compound is an organobromine compound featuring a benzene ring substituted with a bromine atom and a long, nine-carbon alkyl chain (nonyl group). This unique structure imparts specific physicochemical properties that are critical to its behavior in solution. Before delving into its solubility, it is essential to understand the molecule's core characteristics. The large nonylbenzene moiety is predominantly nonpolar, while the carbon-bromine bond introduces a degree of polarity.

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes in polar solvents.[1][2] The solubility of this compound is therefore a balance between its large, nonpolar hydrocarbon structure and the weakly polar C-Br bond. The energy required to break the intermolecular attractions within the pure solute and solvent must be compensated by the energy released when new solute-solvent attractions are formed.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is crucial for predicting its solubility profile. These properties, summarized in the table below, dictate the type and strength of intermolecular forces the molecule can engage in.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃Br | [3][4] |

| Molecular Weight | 283.25 g/mol | [3][4] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Density | 1.115 g/cm³ | [3] |

| Boiling Point | 190°C @ 1 mmHg | [4] |

| Refractive Index | 1.5090-1.5130 @ 20°C | [5] |

| XlogP (Predicted) | 6.9 | [6] |

The high predicted XlogP value (6.9) strongly indicates a lipophilic, or "fat-loving," nature, suggesting high solubility in nonpolar, organic solvents and very low solubility in water.[6]

Molecular Structure and Polarity Analysis

The key to understanding the solubility of this compound lies in its amphipathic, yet overwhelmingly nonpolar, structure. The diagram below illustrates the distinct regions of the molecule that influence its interaction with solvents.

Caption: Molecular structure and key functional regions of this compound.

Predicted Solubility Profile

It is expected to be sparingly soluble in water because it cannot form the strong hydrogen bonds necessary to overcome the cohesive energy of water molecules.[1][7]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High / Miscible | "Like dissolves like"; strong van der Waals interactions between the nonyl chain and the aliphatic solvent. |

| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | Strong van der Waals and π-stacking interactions between the benzene rings of the solute and solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | Similar polarity and ability to form dipole-dipole and dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The solvent's polarity may be too high for optimal interaction with the large nonpolar part of the solute. |

| Polar Protic | Ethanol, Methanol | Low to Very Low | The solvent's strong hydrogen bonding network is difficult for the non-hydrogen-bonding solute to disrupt. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | Inability to form hydrogen bonds and overcome the solvent's strong intermolecular forces.[1] |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol describes a robust, isothermal equilibrium method suitable for a research setting. This method establishes a saturated solution and then quantifies the dissolved solute.

Workflow for Empirical Solubility Measurement

The overall process involves creating a saturated solution, ensuring equilibrium, separating the saturated solution from excess solid, and quantifying the solute concentration.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials & Equipment:

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath or incubator

-

Centrifuge (optional)

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable analytical instrument

-

General laboratory glassware

Procedure:

-

Preparation of Stock Standards:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent. These will be used to create a calibration curve for quantification. A typical range might be 0.1 mg/mL to 10 mg/mL.

-

-

Sample Preparation:

-

To a 10 mL glass vial, add approximately 5 mL of the chosen solvent.

-

Add an excess amount of this compound (e.g., 1-2 mL). The key is to ensure there is undissolved solute remaining after equilibration.

-

Seal the vial tightly. Prepare samples in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solute to settle.

-

Self-Validation Check: A visible excess of the solute phase must be present at the bottom of the vial. If not, more solute must be added and the equilibration step repeated.

-

Carefully withdraw a 1 mL aliquot of the clear supernatant using a syringe. Avoid disturbing the undissolved layer.

-

Immediately pass the aliquot through a 0.22 µm PTFE syringe filter into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles.

-

-

Dilution and Analysis:

-

Accurately perform a serial dilution of the filtered saturated solution to bring its concentration into the linear range of the analytical calibration curve.

-

Analyze the diluted samples and the stock standards using the chosen analytical method (e.g., GC-FID).

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Back-calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the final solubility in standard units, such as g/100 mL or mol/L.

-

Factors Influencing Solubility

The solubility of a compound is not an immutable constant but is influenced by several environmental and structural factors.

Temperature

For most solid or liquid solutes dissolving in a liquid solvent, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to favor the dissolution process. However, this relationship must be determined empirically, as exceptions exist.

Solvent Polarity

As detailed in Section 2, the polarity of the solvent is the most critical factor. A solvent must have a similar polarity to the solute to achieve significant solubility. The large nonpolar character of this compound dictates that nonpolar solvents will be most effective.

Presence of Other Solutes

The presence of other substances in the solvent can either increase or decrease solubility. This is a key consideration in complex formulations or reaction mixtures. For instance, the presence of another nonpolar compound might enhance the solubility of this compound due to favorable intermolecular interactions.

Conclusion

This compound is a predominantly nonpolar molecule, a characteristic dictated by its long alkyl chain and aromatic ring. Its solubility is consequently highest in nonpolar organic solvents such as alkanes, aromatic hydrocarbons, and halogenated solvents. Its solubility in polar solvents, especially protic ones like water and alcohols, is exceedingly low due to its inability to participate in hydrogen bonding. This guide provides both a strong theoretical framework for predicting solubility and a robust experimental protocol for its precise quantitative determination. These insights are essential for the effective use of this compound in research and development, ensuring logical solvent selection for synthesis, purification, and formulation.

References

-

1-Bromo-4-propylbenzene . PubChem, National Institutes of Health. [Link]

-

1-Bromo-4-(pent-1-en-1-yl)benZene . PubChem, National Institutes of Health. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Course Hero. [Link]

-

Physical Properties of Haloalkanes and Haloarenes . CK-12 Foundation. [Link]

-

Why do haloalkanes dissolve in organic solvents? . Quora. [Link]

-

Solubility of Organic Compounds . University of Calgary. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Truman State University. [Link]

-

Give reasons A Haloalkanes easily dissolve in organic... . Vedantu. [Link]

-

Solubility and Factors Affecting Solubility . Chemistry LibreTexts. [Link]

-

Does 1-bromo-4-chlorobenzene have a permanent dipole moment? . Chemistry Stack Exchange. [Link]

-

Physical properties of haloalkanes . Khan Academy. [Link]

-

why is 4-bromobenzaldehyde non-polar? . Reddit. [Link]

-

Solubility of Organic Compounds . Chemistry Steps. [Link]

-

Experiment 727: Organic Compound Functional Groups . Chemistry LibreTexts. [Link]

-

1H NMR spectrum of compound 1-bromo-4-octyloxybenzene . ResearchGate. [Link]

-

This compound (C15H23Br) . PubChemLite. [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Give reasons AHaloalkanes easily dissolve in organic class 11 chemistry CBSE [vedantu.com]

- 3. 1-Bromo-4-n-nonylbenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. labsolu.ca [labsolu.ca]

- 5. 1-Bromo-4-n-nonylbenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. PubChemLite - this compound (C15H23Br) [pubchemlite.lcsb.uni.lu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Professional's Guide to the Safe Handling of 1-Bromo-4-nonylbenzene in Research & Development

This guide provides a comprehensive overview of the health and safety considerations for 1-Bromo-4-nonylbenzene (CAS No. 51554-94-0), a key intermediate in various research and development applications, including the synthesis of liquid crystals and pharmaceutical compounds.[1] Given that the toxicological properties of this compound have not been fully investigated, a conservative and proactive approach to safety is paramount.[2][3] This document is intended for researchers, chemists, and drug development professionals who handle this substance in a laboratory setting.

Executive Hazard & Control Summary

This section serves as a rapid reference for experienced personnel. It is not a substitute for a thorough reading of this guide and the corresponding Safety Data Sheet (SDS).

Core Hazard Profile

This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation.

| Hazard Classification | GHS Code | Description | Primary Route of Exposure |

| Skin Irritation | H315 | Causes skin irritation.[4][5] | Dermal Contact |

| Serious Eye Irritation | H319 | Causes serious eye irritation.[4][5] | Ocular Contact |

| Respiratory Irritation | H335 | May cause respiratory irritation.[4][6] | Inhalation |

At-a-Glance PPE Requirements

| Protection Type | Minimum Requirement | Rationale |

| Eye & Face | Chemical splash goggles or safety glasses with side-shields. A face shield is required for bulk transfers.[2][7] | Protects against splashes of the liquid, which can cause serious eye irritation.[4] |

| Hand & Skin | Chemical-resistant nitrile or butyl rubber gloves. A lab coat is mandatory.[7][8] | Prevents direct skin contact, which can lead to irritation and potential absorption.[4] |

| Respiratory | Not required if handled within a certified chemical fume hood. Otherwise, a NIOSH-approved respirator is necessary.[2][9] | Mitigates the risk of inhaling vapors, which can cause respiratory tract irritation.[4] |

Foundational Properties & Risk Context

Understanding the physicochemical properties of this compound is fundamental to assessing and mitigating its risks in a laboratory setting.

| Property | Value | Source |

| CAS Number | 51554-94-0 | [5][10] |

| Molecular Formula | C₁₅H₂₃Br | [5][10] |

| Molecular Weight | 283.25 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [11] |

| Boiling Point | 190°C @ 1 mmHg | [5] |

The primary utility of this compound lies in its aryl bromide functional group, which is a versatile handle for synthetic transformations. However, its structure also implies limited water solubility and the potential for bioaccumulation. The most significant gap in its safety profile is the absence of comprehensive, publicly available toxicological data. This lack of data necessitates the adoption of stringent safety protocols based on the known hazards of similar brominated aromatic compounds.

A Proactive Safety Framework: The Hierarchy of Controls

The most effective safety programs prioritize proactive measures over reactive ones. The hierarchy of controls is a framework that prioritizes safety interventions from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood. This is the most critical control measure, as it captures vapors at the source, preventing respiratory exposure.[9]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure safety showers and eyewash stations are nearby and unobstructed.[2]

Administrative Controls & Safe Work Practices

These controls involve establishing procedures and training to minimize risk.

-

Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experiments involving this compound. The SOP should explicitly detail the quantities used, the required PPE, and emergency procedures.

-

Restricted Access: Designate specific areas within the lab for working with this compound.

-

Hygiene Practices: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4] Contaminated work clothes should be laundered separately before reuse.[4]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It serves as the last line of defense when engineering and administrative controls are not sufficient.

-

Eye and Face Protection: Chemical splash goggles are mandatory. For larger-scale operations (>50 mL), a face shield should be worn in addition to goggles to protect the entire face.[2][7]

-

Skin and Body Protection: A standard lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[7]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile rubber is a suitable choice for incidental contact, but for prolonged handling or immersion, butyl rubber gloves offer superior resistance.[7][8] It is crucial to dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[9]

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is required.[2][9]

Emergency Response Protocols

A self-validating emergency plan is one where the steps are clear, logical, and can be executed reliably under stress.

Personnel Exposure Response

Immediate and correct action is critical in the event of an exposure.

Caption: Chemical Spill Management Workflow

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage Conditions

-

Store in a well-ventilated place, away from sources of ignition. [4][12]* Keep containers tightly closed to prevent the release of vapors. [4][13]* Store locked up to restrict access to authorized personnel only. [4][14]* Avoid contact with incompatible materials, such as strong oxidizing agents. [2][9]* While not universally cited, some similar brominated aromatic compounds are light-sensitive, so storage in an opaque or amber container away from direct light is a prudent measure. [3][4]

Disposal Considerations

-

All waste containing this compound must be treated as hazardous waste.

-

Collect waste material in a suitable, labeled, and sealed container for disposal. [4]* Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations. [4][13]* Do not allow the product to enter drains or waterways. [4]

Conclusion

This compound is a valuable chemical intermediate whose potential hazards necessitate a rigorous and informed approach to safety. By understanding its properties and consistently applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing them with robust administrative procedures, and using appropriate PPE as a final barrier—researchers can significantly mitigate the risks associated with its use. A proactive culture of safety, grounded in a thorough understanding of the materials being handled, is the cornerstone of successful and responsible scientific advancement.

References

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-propylbenzene. PubChem Compound Database. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. [Link]

-

MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. [Link]

-

BP. (n.d.). Benzene Safety Policy. [Link]

-

Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]

-

Chemwish. (n.d.). Understanding the Properties and Applications of 1-Bromo-4-pentylbenzene. [Link]

-

Sdfine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE MSDS. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. labsolu.ca [labsolu.ca]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. scbt.com [scbt.com]

- 11. 1-Bromo-4-n-nonylbenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. dl.novachem.com.au [dl.novachem.com.au]

The Versatile Synthon: A Technical Guide to the Research Applications of 1-Bromo-4-nonylbenzene

This guide provides an in-depth exploration of 1-Bromo-4-nonylbenzene, a versatile aryl halide that serves as a pivotal building block in modern organic synthesis. With its unique combination of a reactive aromatic bromide and a lipophilic nonyl chain, this compound is of significant interest to researchers in materials science, organic electronics, and drug discovery. This document will elucidate the synthesis, key chemical transformations, and potential applications of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a boiling point of 190°C at 1 mmHg.[1] Its molecular formula is C15H23Br, and it has a molecular weight of 283.25 g/mol .[1] The presence of the long alkyl chain imparts significant solubility in common organic solvents, a crucial attribute for its utility in a wide array of chemical reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from benzene and nonanoyl chloride via a Friedel-Crafts acylation, followed by reduction and subsequent bromination.

A. Friedel-Crafts Acylation: This reaction attaches the nonanoyl group to the benzene ring.[2][3][4]

B. Clemmensen or Wolff-Kishner Reduction: The resulting ketone is then reduced to an alkyl group, yielding nonylbenzene.[3][5]

C. Electrophilic Aromatic Bromination: The final step involves the bromination of nonylbenzene. The nonyl group is an ortho-, para-director, and due to steric hindrance from the bulky nonyl group, the para-substituted product, this compound, is the major product.[6][7][8]

Core Reactivity: A Gateway to Molecular Complexity

The synthetic utility of this compound is primarily centered around the reactivity of the aryl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in liquid crystals, polymers, and pharmaceuticals.[9][10] this compound can be coupled with a variety of arylboronic acids to introduce diverse functionalities.

| Component | Amount (mmol) | Equivalents |

| This compound | 1.0 | 1.0 |

| Arylboronic Acid | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 0.03 | 0.03 |

| K₂CO₃ | 2.0 | 2.0 |

| Toluene/Water (4:1) | 5 mL | - |

Procedure:

-

To a dried flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the toluene/water solvent mixture and degas the solution for 15 minutes.

-

Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted styrenes and other vinylarenes.[11][12] These products are valuable intermediates in polymer synthesis and for the preparation of fine chemicals.

| Component | Amount (mmol) | Equivalents |

| This compound | 1.0 | 1.0 |

| Alkene (e.g., Styrene) | 1.5 | 1.5 |

| Pd(OAc)₂ | 0.02 | 0.02 |

| P(o-tolyl)₃ | 0.04 | 0.04 |

| Triethylamine | 2.0 | 2.0 |

| DMF or Acetonitrile | 5 mL | - |

Procedure:

-

In a sealed tube, combine this compound, palladium(II) acetate, and tri-o-tolylphosphine.

-

Evacuate and backfill with an inert gas.

-

Add the solvent, the alkene, and triethylamine via syringe.

-

Seal the tube and heat to 100-120 °C for 12-24 hours.

-

After cooling, dilute the mixture with diethyl ether and filter to remove the triethylammonium bromide salt.

-

Wash the filtrate with dilute HCl, water, and brine.

-

Dry the organic layer, concentrate, and purify by chromatography.[13]

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Access to Arylalkynes